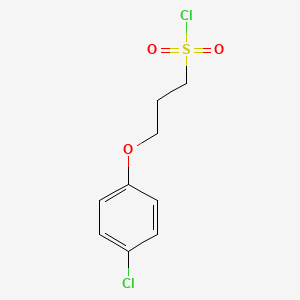
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
Descripción general
Descripción
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, also known as MPPE, is a chemical compound with potential use in scientific research. This compound is a derivative of the phenethylamine family and has been studied for its potential applications in the fields of neuroscience and pharmacology. In
Aplicaciones Científicas De Investigación
Metal-free Synthesis
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed. This method involves the intermolecular cycloaddition of substituted 1-phenyl-2-(phenylamino)-ethan-1-ones and similar compounds in the presence of sodium dodecyl sulfate (SDS) and Triton X-100 surfactants using water as a solvent. This process occurs under microwave conditions with good to excellent yields, highlighting an environmentally friendly approach to the synthesis of polysubstituted pyrroles, which are important in medicinal chemistry and material science (Kumar, Rāmānand, & Tadigoppula, 2017).
Anticancer Agent Discovery
The structure-activity relationship (SAR) studies of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols led to the discovery of a derivative with potent antiproliferative activity, demonstrating significant potential as an anticancer agent. This derivative inhibits tumor growth in vivo by disrupting microtubule formation at the centrosomes, indicating its promise in cancer therapy (Suzuki et al., 2020).
Synthesis and Characterization
The synthesis and characterization of novel compounds involving 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol derivatives have been extensively studied. These studies focus on understanding the structural, electronic, and interaction properties of these compounds, laying the groundwork for their application in various areas of chemistry and pharmacology. For instance, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives and the effects of substituents on their properties have been investigated, showing the influence of electronic and structural modifications on the materials' physical properties (Pandule et al., 2014).
Biological Evaluation
Derivatives of 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol have been synthesized and tested for their antiarrhythmic and antihypertensive effects, as well as for their adrenolytic activity. These studies demonstrate the potential of these compounds in developing new therapeutic agents for cardiovascular diseases, highlighting the importance of structural modifications to enhance biological activity (Malawska, Kulig, & Filipek, 2002).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLILFYLVEXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



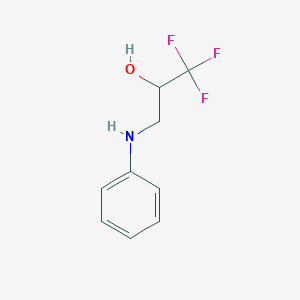
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)
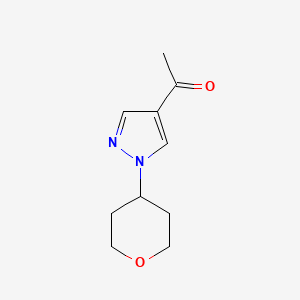

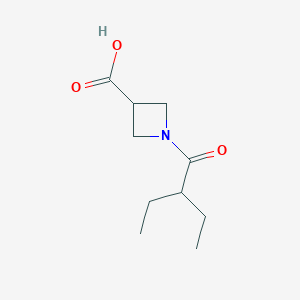
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)

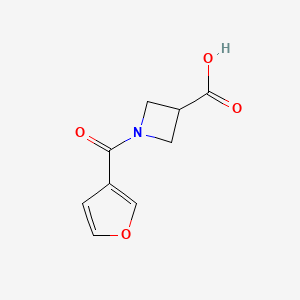
![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)
